molecular formula C22H29N3O2 B2750568 N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide CAS No. 1049375-34-9

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2750568
CAS No.: 1049375-34-9
M. Wt: 367.493
InChI Key: SJHZGSLKSDLHGK-UHFFFAOYSA-N
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Description

N-(3-(4-Phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a phenylpiperazine moiety linked via a propyl chain to an o-tolyloxyacetamide group. Safety protocols for handling emphasize avoidance of heat sources and proper storage to prevent degradation, with precautionary codes such as P210 (avoiding ignition sources) and P201 (requiring specialized handling instructions) .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-19-8-5-6-11-21(19)27-18-22(26)23-12-7-13-24-14-16-25(17-15-24)20-9-3-2-4-10-20/h2-6,8-11H,7,12-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHZGSLKSDLHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide, also known as 2-(2-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide, is a compound of significant interest in pharmacology due to its interactions with dopaminergic pathways. This article explores its biological activity, focusing on its receptor interactions, pharmacological effects, and relevant research findings.

PropertyValue
Molecular Formula C22H29N3O2
Molecular Weight 367.5 g/mol
CAS Number 1049375-34-9

The primary targets of this compound are the D2 and D3 dopamine receptors . This compound acts as an agonist , showing a preference for D3 receptor selectivity over D2. The activation of these receptors is crucial as they are involved in various neurological functions including motor control , reward , and cognition . Such interactions suggest potential therapeutic applications in conditions like Parkinson's disease , characterized by dopaminergic neuron loss.

Anticonvulsant Activity

Recent studies have synthesized various derivatives of compounds related to this compound to evaluate their anticonvulsant properties. For instance, a study assessed several N-phenyl derivatives for their efficacy in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results indicated that certain derivatives demonstrated significant anticonvulsant activity, particularly in the MES test, suggesting a structure-activity relationship (SAR) that highlights the importance of lipophilicity in enhancing potency .

Dopaminergic Effects

The activation of D2 and D3 receptors by this compound influences dopaminergic signaling pathways, which can lead to various biochemical outcomes depending on the specific neural circuits involved. This modulation has implications for treating disorders associated with dopamine dysregulation, such as schizophrenia and depression.

Case Studies and Research Findings

  • Anticonvulsant Efficacy : In a study involving the synthesis of N-phenyl derivatives, it was found that certain compounds exhibited protection against seizures in both MES and PTZ models. The most effective compounds showed a correlation between lipophilicity and anticonvulsant activity, indicating that more lipophilic compounds had prolonged effects .
  • Dopaminergic Selectivity : Another study highlighted the compound's selectivity for D3 receptors over D2 receptors, which may lead to fewer side effects commonly associated with broader dopaminergic agents. This selectivity is particularly beneficial in minimizing adverse effects while maximizing therapeutic efficacy.

Scientific Research Applications

Pharmacological Applications

  • Treatment of Parkinson's Disease
    • The activation of D2 and D3 receptors by this compound may be beneficial in treating Parkinson's disease, characterized by the loss of dopaminergic neurons. Research indicates that compounds targeting these receptors can help restore dopaminergic signaling, potentially alleviating symptoms associated with the disease.
  • Anticonvulsant Activity
    • Recent studies have explored the anticonvulsant properties of derivatives related to this compound. In animal models, certain derivatives demonstrated significant efficacy in protecting against seizures during maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The findings suggest a structure-activity relationship (SAR), indicating that lipophilicity plays a crucial role in enhancing anticonvulsant potency.
  • Dopaminergic Disorders
    • Given its selective action on D3 receptors, this compound shows promise for treating other dopaminergic disorders such as schizophrenia and depression. By modulating dopamine levels more precisely, it could potentially reduce adverse effects while maximizing therapeutic benefits.

Anticonvulsant Efficacy

A study synthesized various N-phenyl derivatives and evaluated their anticonvulsant properties. Results indicated that certain compounds exhibited protective effects against seizures in both MES and PTZ models. Notably, the most effective derivatives correlated higher lipophilicity with enhanced anticonvulsant activity.

Dopaminergic Selectivity

Another research highlighted the compound's selectivity for D3 over D2 receptors, suggesting that this property may minimize side effects commonly associated with broader dopaminergic agents. Such selectivity is particularly advantageous in developing treatments with improved safety profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds:

2-(3-(4-((1H-Indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 121, EP 2 903 618 B1) Structure: Contains a pyrimidine core with indazolyl and diazepane substituents, linked to an acetamide group via a phenoxy chain. Synthesis: Utilizes a multi-step protocol involving condensation of intermediates in 1,4-dioxane, analogous to methods for phenylpiperazine derivatives . Molecular Weight: 515 g/mol (m/e 515 (M+H)+), significantly higher than the target compound due to the pyrimidine-indazole core .

2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5) Structure: Shares the o-tolyloxyacetamide backbone but lacks the phenylpiperazine-propyl chain, substituting with a simpler o-tolyl group. Molecular Formula: C17H17NO3 (283.32 g/mol), smaller than the target compound, reflecting the absence of the piperazine-propyl segment .

H4: 2-([1,1'-Biphenyl]-4-yl)-N-(2-(butylamino)-1-(4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl)-2-oxoethyl)-N-(3-(pyrrolidin-1-yl)propyl)acetamide Structure: Features a biphenyl group and a pyrrolidinylpropyl chain, differing in aromatic substitution and tertiary amine placement compared to the phenylpiperazine group .

Molecular and Pharmacological Properties

Table 1: Comparative Molecular Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source
N-(3-(4-Phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide C22H28N3O2 (est.) ~366.5 (est.) Phenylpiperazine, o-tolyloxyacetamide
Example 121 (EP 2 903 618 B1) C27H31N7O2 515.6 Pyrimidine, indazole, diazepane
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide C17H17NO3 283.32 Acetylphenoxy, o-tolyl
Pharmacological Notes:
  • Example 121 : The indazole-pyrimidine core may target kinase or autophagy pathways, as seen in indoline-based autophagy inhibitors (e.g., compound 54 in ) .
  • Safety Profiles: The target compound’s safety guidelines (e.g., P210 for flammability) contrast with 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide, which lacks such warnings but requires standard first-aid measures for inhalation or skin contact .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of piperazine derivatives with alkylating agents (e.g., 3-chloropropylamine) to form the 4-phenylpiperazine-propyl backbone.
  • Step 2: Coupling with substituted phenoxyacetic acid derivatives via amide bond formation. For example, 2-(o-tolyloxy)acetic acid is activated using carbodiimides (e.g., EDC/HOBt) and reacted with the amine intermediate .
  • Purification: Column chromatography and recrystallization are standard. Characterization relies on NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Basic: How is the compound characterized to validate its chemical structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms proton environments (e.g., piperazine NH at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm). ¹³C NMR verifies carbonyl (C=O) signals (~170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight accuracy (e.g., [M+H]⁺ for C₂₄H₃₀N₃O₃⁺ expected at 408.2282) .
  • HPLC: Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?

Answer:
Common challenges include low yields in amide coupling or piperazine alkylation. Strategies:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DCM) to enhance intermediate solubility .
  • Catalysis: Employ palladium catalysts for efficient C-N bond formation in piperazine derivatives .
  • Temperature Control: Maintain sub-0°C conditions during acid chloride formation to minimize side reactions .
  • Yield Tracking: Monitor intermediates via TLC or LC-MS to identify bottlenecks early .

Advanced: How should contradictory pharmacological data (e.g., receptor binding vs. functional assays) be analyzed?

Answer:
Discrepancies may arise due to:

  • Receptor Subtype Selectivity: The compound’s 4-phenylpiperazine moiety may exhibit affinity for multiple GPCRs (e.g., dopamine D2/D3, serotonin 5-HT1A). Use radioligand binding assays with subtype-specific antagonists (e.g., sulpiride for D2) to clarify targets .
  • Functional Assay Conditions: Variations in cell lines (e.g., CHO vs. HEK293) or cAMP/GTPγS assay protocols can alter efficacy. Normalize data to internal controls (e.g., forskolin for cAMP) and replicate across multiple systems .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Seek medical attention if irritation persists .
  • Waste Disposal: Incinerate or dispose via hazardous waste protocols per local regulations .

Advanced: What computational approaches aid in structure-activity relationship (SAR) studies for this compound?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D3: PDB ID 3PBL). Focus on the acetamide’s hydrogen-bonding with Asp110 and phenylpiperazine’s π-π stacking with Phe346 .
  • QSAR Modeling: Develop predictive models using descriptors like LogP, polar surface area, and H-bond acceptors. Validate with in vitro IC₅₀ data from analogs (e.g., substituent effects on o-tolyloxy group) .

Advanced: How can researchers resolve spectral data ambiguities (e.g., overlapping NMR signals)?

Answer:

  • 2D NMR Techniques: Use HSQC to correlate ¹H-¹³C signals and COSY to identify spin-spin coupling in crowded regions (e.g., piperazine protons) .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify aromatic proton assignments .
  • Dynamic NMR: Analyze temperature-dependent shifts to confirm conformational flexibility in the propyl linker .

Basic: What in vitro assays are suitable for initial pharmacological profiling?

Answer:

  • Receptor Binding: Radioligand competition assays using [³H]spiperone for dopamine receptors or [³H]8-OH-DPAT for serotonin receptors .
  • Functional Assays:
    • cAMP Accumulation: Measure inhibition in HEK293 cells expressing D2 receptors.
    • Calcium Flux: Use FLIPR assays with Gαq-coupled chimeric receptors .

Advanced: What strategies mitigate off-target effects in animal studies?

Answer:

  • Metabolite Profiling: Identify major metabolites via LC-MS/MS to rule out active byproducts .
  • Dose Escalation: Conduct PK/PD studies in rodents to establish therapeutic windows (e.g., ED₅₀ vs. TD₅₀) .
  • Selective Antagonists: Pre-treat animals with receptor-specific blockers (e.g., WAY-100635 for 5-HT1A) to isolate target effects .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • Plasma Stability Assays: Incubate with rat/human plasma (37°C, pH 7.4) and quantify degradation via HPLC at 0, 1, 4, and 24 hours .
  • pH-Dependent Stability: Test solubility and integrity in buffers (pH 1.2–7.4) simulating gastrointestinal and systemic environments .

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